4-(2-Aminophenyl)butanoic acid

Description

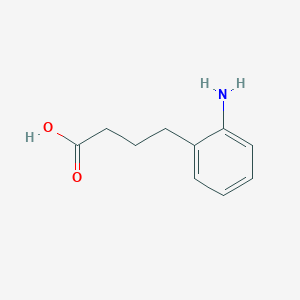

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-aminophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-2,4,6H,3,5,7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJUPMPORLHXGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80329100 | |

| Record name | 4-(2-aminophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80329100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145486-67-5 | |

| Record name | 4-(2-aminophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80329100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Aminophenyl Butanoic Acid and Its Stereoisomers

Classical Organic Synthesis Approaches

The preparation of 4-(2-aminophenyl)butanoic acid can be achieved through several established organic synthesis pathways. These methods often involve the construction of the carbon skeleton followed by the introduction or modification of the key functional groups.

General Reaction Pathways

A prevalent strategy for synthesizing this compound involves the use of a nitro-aromatic precursor, which is subsequently reduced to the desired aniline (B41778) derivative.

One common pathway begins with the synthesis of 4-(2-nitrophenyl)butanoic acid. This precursor can then undergo catalytic hydrogenation to convert the nitro group to an amino group. A typical procedure involves the hydrogenation of a solution of ethyl 2-t-butyloxycarbonylamino-4-(o-nitrophenyl)butyrate in ethanol (B145695) at room temperature and atmospheric pressure, using 10% palladium on charcoal (Pd/C) as a catalyst. mnstate.edu The reaction proceeds until the uptake of hydrogen ceases, after which the catalyst is removed by filtration. Evaporation of the solvent yields the corresponding aminophenyl derivative. mnstate.edu This method is efficient and utilizes standard laboratory techniques.

Another classical approach is the Friedel-Crafts acylation. This reaction can be used to attach a four-carbon chain to an aromatic ring. For instance, an appropriately protected aminobenzene derivative could react with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form an acylated product. wikipedia.org This intermediate ketone can then be reduced to the corresponding alkane via methods like the Wolff-Kishner or Clemmensen reduction, yielding the butanoic acid side chain. wikipedia.org

Stereoselective Synthesis of Specific Isomers, e.g., (S)-2-Hydroxy-4-(2-aminophenyl)butanoic Acid

The demand for enantiomerically pure compounds, particularly in pharmaceutical applications, has led to the development of stereoselective synthetic methods. A notable example is the synthesis of (S)-2-Hydroxy-4-(2-aminophenyl)butanoic acid, a valuable building block for novel oligomers like aromatic peptide nucleic acids (APNA). byjus.commcgill.ca

A highly effective method for achieving high enantiomeric purity involves enzymatic reduction. byjus.commcgill.ca The key starting material for this synthesis is an α-keto acid precursor. byjus.com The stereocontrolled synthesis of a thymine (B56734) derivative of (S)-2-hydroxy-4-(2-aminophenyl)butanoic acid has been successfully achieved with high enantiomeric purity. mcgill.ca In this process, an enzymatic reduction of the α-keto acid using an enzyme such as Bacillus stearothermophilus lactate (B86563) dehydrogenase yields the (S)-α-hydroxy acid with high chemical yield (98%) and excellent enantiomeric purity (>98% ee). byjus.com

Precursor-Based Synthesis Strategies

The synthesis of this compound and its derivatives often relies on the strategic preparation of key precursors. A central precursor is 4-(2-nitrophenyl)butanoic acid or its esters. The synthesis of this nitro-precursor is a critical first step in many of the general reaction pathways.

After the synthesis of the nitro-precursor, catalytic hydrogenation is a widely used and effective method for the reduction of the nitro group to the primary amine. This reduction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. mnstate.edu This precursor-based strategy allows for the late-stage introduction of the reactive amino group, which can be advantageous in multi-step syntheses by avoiding potential side reactions associated with the free amine.

Derivative Synthesis Approaches involving the Aminophenylbutanoic Acid Core

The this compound structure serves as a versatile scaffold for the synthesis of a variety of derivatives. The presence of both an amino group and a carboxylic acid group allows for a range of chemical modifications.

Amide bond formation is a common derivatization strategy. The amino group of this compound can be acylated by reacting it with acid chlorides to form the corresponding amides. To prevent oligomerization due to the presence of the free carboxylic acid, in situ protection of the amine with chlorotrimethylsilane (B32843) can be employed, leading to high yields of the desired amide. thieme-connect.de Classical peptide coupling methods can also be utilized to form amide linkages. For example, a tetramer has been prepared from an amino acid monomer of a thymine derivative of (S)-2-hydroxy-4-(2-aminophenyl)butanoic acid using classical peptide synthesis. mcgill.ca

Furthermore, the amino group can be protected with various protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, which is common in peptide synthesis. byjus.com This allows for the selective reaction of the carboxylic acid moiety while the amino group is shielded. These derivative synthesis approaches highlight the utility of this compound as a foundational molecule for creating more complex chemical entities.

Data Tables

Table 1: Key Intermediates and Reagents in the Synthesis of (S)-2-Hydroxy-4-(2-aminophenyl)butanoic Acid Derivatives

| Compound/Reagent | Role in Synthesis | Reference |

| α-Keto acid precursor | Starting material for stereoselective reduction | byjus.com |

| Bacillus stearothermophilus lactate dehydrogenase | Enzyme for stereoselective reduction | byjus.com |

| Diazomethane | Reagent for esterification of the carboxylic acid | byjus.com |

| Palladium on Carbon (Pd/C) | Catalyst for nitro group reduction | mnstate.edu |

| Fmoc-Cl | Protecting group for the amino function | byjus.com |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy.benchchem.commcgill.ca

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the precise arrangement of atoms in 4-(2-Aminophenyl)butanoic acid can be mapped.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications for Structural Assignment.wisc.edumnstate.eduhw.ac.uk

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the aromatic ring and the butanoic acid aliphatic chain.

Aromatic Protons (δ 6.5-7.2 ppm): The four protons on the ortho-substituted benzene (B151609) ring are chemically non-equivalent and would appear as complex multiplets in the aromatic region. The electron-donating amino group (-NH₂) causes a general upfield shift (to lower ppm values) of the ring protons compared to benzene (δ 7.3 ppm). wisc.eduhw.ac.uk The proton ortho to the amino group would be the most shielded, while the proton ortho to the electron-withdrawing alkyl chain would be the most deshielded.

Aliphatic Protons (δ 1.8-2.7 ppm): The butanoic acid chain would exhibit three distinct signals. The methylene (B1212753) group adjacent to the aromatic ring (C4-H) is expected around δ 2.5-2.7 ppm as a triplet. The methylene group at the 3-position (C3-H) would appear as a multiplet around δ 1.8-2.0 ppm. The methylene group alpha to the carboxylic acid (C2-H) would be deshielded and appear as a triplet around δ 2.2-2.4 ppm. jove.com

Amine and Carboxylic Acid Protons: The two amine protons (-NH₂) would likely appear as a broad singlet between δ 3.5-4.5 ppm. The acidic proton of the carboxylic acid (-COOH) is highly deshielded and would appear as a very broad singlet far downfield, typically between δ 10-12 ppm. jove.comlibretexts.org Its signal often disappears upon shaking the sample with D₂O, a key identification test. jove.com

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~11.0 | Broad Singlet | 1H | -COOH |

| ~6.6-7.2 | Multiplet | 4H | Ar-H |

| ~3.5-4.5 | Broad Singlet | 2H | -NH₂ |

| ~2.6 | Triplet | 2H | Ar-CH₂- |

| ~2.3 | Triplet | 2H | -CH₂-COOH |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications for Structural Assignment.docbrown.infooregonstate.edubhu.ac.in

The proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule, as there are no elements of symmetry.

Carboxylic Carbonyl Carbon (δ ~175-180 ppm): The carbon of the carboxylic acid group is significantly deshielded and appears at the downfield end of the spectrum. jove.comoregonstate.edu

Aromatic Carbons (δ ~115-150 ppm): The six aromatic carbons will give six separate signals. The carbon atom bonded to the amino group (C2') is expected to be highly shielded (around δ 145-150 ppm), while the carbon bonded to the butanoic acid chain (C1') would be found around δ 125-130 ppm. The other four aromatic carbons would resonate between δ 115-130 ppm. bhu.ac.in

Aliphatic Carbons (δ ~20-35 ppm): The four carbons of the butanoic acid chain will appear in the upfield region of the spectrum. The chemical shifts are predicted to be approximately δ 34 ppm (Cα), δ 27 ppm (Cβ), and δ 30 ppm (Cγ). docbrown.infonih.gov

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~178 | -COOH |

| ~148 | C-NH₂ |

| ~130 | C-Ar (unsubstituted) |

| ~128 | C-Ar (unsubstituted) |

| ~127 | C-CH₂ |

| ~118 | C-Ar (unsubstituted) |

| ~115 | C-Ar (unsubstituted) |

| ~34 | -CH₂-COOH |

| ~30 | Ar-CH₂- |

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Techniques for Complex Structure Elucidation.benchchem.com

While one-dimensional NMR provides foundational data, 2D NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguous assignment. A COSY spectrum would confirm the coupling between adjacent protons in the butanoic acid chain (C2-H with C3-H, and C3-H with C4-H) and within the aromatic ring. An HMBC spectrum would establish long-range correlations, for instance, connecting the C4 protons of the side chain to the C1' and C2' carbons of the aromatic ring, definitively confirming the substitution pattern.

Infrared (IR) Spectroscopy for Functional Group Analysis.wpmucdn.comlibretexts.orguobabylon.edu.iq

The IR spectrum provides clear evidence for the presence of the key functional groups in this compound.

O-H Stretch: A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. msu.edudocbrown.info

N-H Stretch: Primary aromatic amines typically show two distinct peaks in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretching vibrations. wpmucdn.comlibretexts.org

C-H Stretch: The aliphatic C-H stretches from the butanoic chain will appear just below 3000 cm⁻¹, often superimposed on the broad O-H band. docbrown.info Aromatic C-H stretches typically appear just above 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in a carboxylic acid is expected around 1700-1725 cm⁻¹. uobabylon.edu.iqdocbrown.info

C=C and C-N Stretches: Aromatic C=C stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region. The C-N stretching of the aromatic amine would be observed in the 1250-1350 cm⁻¹ range. msu.edu

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

|---|---|---|---|

| 3300-3500 | Medium | Primary Amine | N-H Stretch |

| 2500-3300 | Strong, Broad | Carboxylic Acid | O-H Stretch |

| 2850-2960 | Medium | Alkane | C-H Stretch |

| 1700-1725 | Strong | Carboxylic Acid | C=O Stretch |

| 1500-1600 | Medium-Weak | Aromatic Ring | C=C Stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.researchgate.netyoutube.comlibretexts.org

Mass spectrometry provides the molecular weight and valuable structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₁₃NO₂), the molecular weight is 179.22 g/mol .

Molecular Ion Peak (M⁺): The molecular ion peak would be observed at an m/z of 179. Aromatic compounds tend to show a relatively intense molecular ion peak due to the stability of the ring system. libretexts.org

Key Fragmentation Patterns: Common fragmentation pathways for aromatic carboxylic acids include the loss of small, stable neutral molecules or radicals.

Loss of -OH (M-17): A peak at m/z 162 would result from the loss of a hydroxyl radical. researchgate.netlibretexts.org

Loss of -COOH (M-45): A prominent peak at m/z 134 would correspond to the loss of the entire carboxyl group, forming a resonance-stabilized cation. researchgate.netlibretexts.org

Alpha-Cleavage: Cleavage of the bond between the C4 and the aromatic ring can occur. A major fragment ion is often observed at m/z 106, corresponding to the [C₆H₄NH₂CH₂]⁺ ion, resulting from a rearrangement and cleavage of the side chain.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Loss |

|---|---|---|

| 179 | [C₁₀H₁₃NO₂]⁺ | Molecular Ion |

| 162 | [C₁₀H₁₂NO]⁺ | -OH |

| 134 | [C₉H₁₂N]⁺ | -COOH |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions.mcgill.catechnologynetworks.com

UV-Vis spectroscopy measures the electronic transitions within a molecule, which are primarily associated with π-systems and heteroatoms with non-bonding electrons. technologynetworks.com For this compound, the absorption is dominated by the aniline (B41778) chromophore.

Aniline itself typically shows two primary absorption bands: a strong primary band (π → π* transition) around 230-240 nm and a weaker secondary band (n → π* transition), related to the non-bonding electrons on the nitrogen, around 280-290 nm. The presence of the alkyl substituent on the ring is expected to cause a slight red shift (shift to longer wavelength) of these bands. Therefore, this compound would likely exhibit a strong absorbance maximum (λₘₐₓ) around 240 nm and a weaker, broader absorbance band around 290 nm. semanticscholar.orgresearchgate.net

Table 5: Predicted UV-Vis Absorption Data for this compound

| Predicted λₘₐₓ (nm) | Type of Transition | Chromophore |

|---|---|---|

| ~240 | π → π* | Phenyl Ring |

X-ray Diffraction (XRD) for Solid-State Structure Determination

extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), have revealed no publicly available single-crystal X-ray diffraction data for this compound. The CAS number for this compound is 145486-67-5.

Consequently, detailed information regarding its solid-state structure, such as unit cell parameters, space group, and specific intramolecular and intermolecular interactions determined by X-ray crystallography, is not available in published literature or structural repositories. While computational models and data for analogous compounds exist, experimental crystallographic findings for this compound itself have not been reported. Therefore, a data table of its crystallographic parameters cannot be generated at this time.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering robust methods for investigating the molecular properties of organic compounds like 4-(2-Aminophenyl)butanoic acid. DFT calculations enable the exploration of a molecule's electronic characteristics, reactivity, and spectroscopic identity from first principles. Methods such as B3LYP or ωB97X-D, often paired with basis sets like 6-311++G(d,p), are commonly employed to provide a balance of accuracy and computational efficiency for systems of this nature.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its chemical behavior. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.

From these orbital energies, a suite of global reactivity descriptors can be derived to quantify chemical behavior. These descriptors provide a theoretical basis for predicting how the molecule will interact with other chemical species.

Table 1: Key Global Reactivity Descriptors Calculated via DFT Note: The following values are representative examples of what would be calculated for a molecule of this type and are not based on published data for this compound.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Electron escaping tendency; directs charge transfer. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Global Electrophilicity (ω) | ω = μ2 / 2η | Index of a molecule's propensity to act as an electrophile. |

Prediction of Spectroscopic Parameters

DFT calculations are highly effective in predicting the vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra of molecules. By optimizing the molecule's geometry, computational chemists can calculate its harmonic vibrational frequencies. These theoretical frequencies, when appropriately scaled, show excellent agreement with experimental FT-IR and FT-Raman data, aiding in the assignment of complex spectral bands to specific molecular motions, such as the stretching and bending of the amino (-NH2) and carboxylic acid (-COOH) functional groups.

Similarly, the Gauge-Including Atomic Orbital (GIAO) method within DFT is used to compute NMR chemical shifts (¹H and ¹³C). Comparing these predicted shifts with experimental results is a powerful tool for confirming the molecular structure and stereochemistry.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are crucial in determining the three-dimensional structure, conformation, and intermolecular recognition of a molecule. NCI analysis is a computational technique used to visualize these weak interactions based on the electron density and its derivatives. The analysis generates 3D plots that highlight regions of steric repulsion, weak attractive forces, and strong hydrogen bonding within the molecule. For this compound, NCI analysis could reveal intramolecular hydrogen bonding between the aminophenyl and butanoic acid moieties, which would significantly influence its conformational preferences.

Molecular Dynamics Simulations and Docking Studies

To understand the potential biological role of this compound, molecular docking and dynamics simulations are employed. These methods model how a ligand might bind to a biological target, such as an enzyme's active site, and predict the stability and strength of the interaction.

Ligand-Protein Interaction Modeling (e.g., Enzyme Active Sites)

In a study involving the enzyme 3-hydroxykynurenine transaminase (3HKT) from Anopheles gambiae, molecular docking was used to model the binding of 4-(2-aminophenyl)-4-oxobutanoic acid . The simulation revealed that the compound fits into the same binding pocket as other known inhibitors. The interaction is stabilized by a network of specific hydrogen bonds with key amino acid residues in the enzyme's active site.

The primary interactions observed for the analogue compound were conventional hydrogen bonds with:

Serine 43 (Ser43)

Glycine 25 (Gly25)

Serine 154 (Ser154)

Arginine 356 (Arg356)

These interactions anchor the ligand within the active site, suggesting a potential inhibitory mechanism.

Binding Affinity and Inhibitory Constant Prediction

Beyond identifying interacting residues, computational models can also quantify the strength of the ligand-protein interaction. This is expressed as binding affinity (or binding energy), typically in kcal/mol, and can be used to predict the inhibitory constant (Ki). A lower binding energy value indicates a more stable and favorable interaction.

For the docked co-crystallized ligand, 4-(2-aminophenyl)-4-oxobutanoic acid , the predicted binding parameters were calculated, indicating a moderate affinity for the 3HKT enzyme.

Table 2: Predicted Binding Parameters for a Structural Analog Source: Data from docking studies on 4-(2-aminophenyl)-4-oxobutanoic acid with 3HKT.

| Parameter | Predicted Value | Unit |

| Binding Energy | -6.17 | kcal/mol |

| Inhibitory Constant (Ki) | 30.15 | μM |

These findings for a closely related structure suggest that this compound itself could be a candidate for interacting with enzyme active sites that have complementary polar and charged residues capable of forming similar hydrogen bonds.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful model used to analyze the electron density of a chemical system to define and characterize atomic interactions and chemical bonds. This analysis allows for the quantification of bond properties, such as ellipticity and the nature of the interaction (e.g., covalent, ionic, hydrogen bond), based on the topology of the electron density at specific points called bond critical points (BCPs).

Despite the utility of this method, a specific QTAIM analysis for this compound has not been reported in the available scientific literature. Such a study would provide precise information on the strength and nature of the various intramolecular bonds, including those within the phenyl ring, the amino group, and the butanoic acid side chain. While computational studies employing QTAIM have been conducted on related but distinct molecules, such as functionalized fullerene complexes with 4-(4-(bis(2-chloroethyl)amino)phenyl)butanoic acid, the findings are not directly transferable due to significant structural differences. cdnsciencepub.comscholaris.ca

Natural Bond Orbital (NBO) Analysis and Density of States (DOS)

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wave function into localized orbitals corresponding to the familiar Lewis structure elements like bonds, lone pairs, and core orbitals. uni-muenchen.de This analysis is particularly useful for understanding charge transfer interactions and hyperconjugative effects within a molecule. The stabilization energy (E(2)) derived from second-order perturbation theory within the NBO framework quantifies the strength of the interaction between electron donor and acceptor orbitals. uni-muenchen.deresearchgate.net

Density of States (DOS) analysis complements NBO by providing a visual representation of the energy distribution of molecular orbitals. A DOS plot illustrates the number of available orbitals at each energy level, offering insights into the electronic structure and the contributions of different atoms or fragments to the frontier molecular orbitals (HOMO and LUMO).

A specific NBO or DOS analysis for this compound is not available in published research. If such data were available, it would be presented in tables detailing the key donor-acceptor interactions and their stabilization energies, as well as plots showing the density of states. This information would be crucial for understanding the molecule's electronic stability, reactivity, and the intramolecular interactions between the aminophenyl group and the butanoic acid moiety.

Biochemical Pathways and Enzymatic Interactions

Role in the Kynurenine (B1673888) Pathway of Tryptophan Metabolism

4-(2-Aminophenyl)-2,4-dioxobutanoic acid is a key intermediate in the kynurenine pathway, which is the primary route for the degradation of the essential amino acid L-tryptophan. wikipedia.orgnih.gov This pathway is crucial for the production of several bioactive metabolites, including kynurenic acid, which has neuroprotective properties, and quinolinic acid, an NMDA receptor agonist that can be neurotoxic. nih.gov The balance of these metabolites is vital for neurological health, and dysregulation of the kynurenine pathway has been implicated in various neurological and psychiatric disorders. wikipedia.org

The principal enzymatic interaction involving 4-(2-Aminophenyl)-2,4-dioxobutanoic acid is its role as a product of the reaction catalyzed by kynurenine/alpha-aminoadipate aminotransferase (also known as kynurenine aminotransferase or KAT). hmdb.ca Specifically, this enzyme facilitates the transamination of L-kynurenine. hmdb.ca Kynurenine/alpha-aminoadipate aminotransferase is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme with broad substrate specificity. nih.gov While its primary role in this context is the conversion of L-kynurenine, the enzyme is also involved in the metabolism of other amino acids. hmdb.ca

The product of this transamination, 4-(2-aminophenyl)-2,4-dioxobutanoic acid, is an unstable intermediate that can subsequently undergo intramolecular cyclization to form kynurenic acid. nih.gov

The biosynthesis of 4-(2-Aminophenyl)-2,4-dioxobutanoic acid occurs through a transamination reaction involving L-kynurenine and an alpha-keto acid, most commonly alpha-ketoglutarate (B1197944) (also known as oxoglutaric acid). hmdb.ca The reaction is catalyzed by kynurenine/alpha-aminoadipate aminotransferase. In this process, the amino group from L-kynurenine is transferred to alpha-ketoglutarate, resulting in the formation of L-glutamic acid and 4-(2-Aminophenyl)-2,4-dioxobutanoic acid. hmdb.ca

Identification in Metabolomics Studies and Relevance in Metabolic Profiling

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has become an important tool for understanding complex biological systems. Intermediates of the kynurenine pathway, including 4-(2-Aminophenyl)-2,4-dioxobutanoic acid, are frequently targeted in metabolomics studies due to their association with various physiological and pathological states. frontiersin.orgyoutube.com

The compound is listed in several major metabolomics databases, such as the Human Metabolome Database (HMDB) and the Yeast Metabolome Database (YMDB), under the identifier HMDB0000978 and YMDB00010 respectively. hmdb.caymdb.ca Its presence in these databases facilitates its identification in untargeted and targeted metabolomic analyses.

Metabolic profiling of the kynurenine pathway can provide valuable insights into disease mechanisms. For instance, alterations in the levels of kynurenine pathway metabolites have been observed in inflammatory conditions, neurodegenerative diseases, and cancer. frontiersin.org The quantification of these metabolites, including the transient 4-(2-aminophenyl)-2,4-dioxobutanoic acid or its more stable cyclized product, kynurenic acid, can serve as a biomarker for disease activity or therapeutic response. frontiersin.org The ratio of kynurenine to tryptophan, for example, is often used as an indicator of the activity of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), the rate-limiting enzymes in the kynurenine pathway. frontiersin.org

In Vitro Enzyme Interaction and Inhibition Studies

While 4-(2-Aminophenyl)butanoic acid itself is not extensively studied as a direct enzyme inhibitor, related structures and derivatives of phenyl-butanoic acids have been the subject of in vitro enzyme inhibition studies, particularly targeting enzymes within the kynurenine pathway. The structural motif of a phenyl ring linked to a butanoic acid chain is a common scaffold for designing enzyme inhibitors.

For example, derivatives of 4-phenyl-4-oxobutanoic acid have been investigated as inhibitors of kynurenine 3-monooxygenase (KMO), another key enzyme in the kynurenine pathway. Inhibition of KMO is a therapeutic strategy aimed at reducing the production of neurotoxic downstream metabolites like 3-hydroxykynurenine and quinolinic acid, while increasing the levels of neuroprotective kynurenic acid.

In vitro studies are essential for characterizing the potency and mechanism of action of potential enzyme inhibitors. These studies typically involve incubating the purified enzyme with its substrate and varying concentrations of the inhibitor to determine key kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Such studies have been crucial in the development of specific and potent inhibitors for various enzymes in the kynurenine pathway. Although direct inhibition studies on this compound are not prominent in the literature, its structural similarity to known enzyme modulators suggests that it and its derivatives could be investigated for such activities.

Below is a table summarizing key enzymes in the kynurenine pathway that are common targets for in vitro inhibition studies and examples of inhibitor classes that have been investigated.

| Enzyme Target | Function in Kynurenine Pathway | Example Inhibitor Classes |

| Indoleamine 2,3-dioxygenase (IDO1) | Catalyzes the initial and rate-limiting step of tryptophan degradation. | Phenylalanine derivatives, N-hydroxy-amidines |

| Tryptophan 2,3-dioxygenase (TDO) | Similar to IDO1, catalyzes the first step of the kynurenine pathway, primarily in the liver. | Phenyl-imidazoles, Pyridyl-ethenyl-indoles |

| Kynurenine 3-monooxygenase (KMO) | Converts kynurenine to 3-hydroxykynurenine. | 4-Aryl-4-oxobutanoic acid derivatives, Benzisoxazoles |

| Kynureninase | Cleaves 3-hydroxykynurenine to 3-hydroxyanthranilic acid. | Alanine derivatives, Hydrazides |

| Kynurenine aminotransferase (KAT) | Converts kynurenine to kynurenic acid. | Benzoylalanine derivatives, Hydroxamates |

Applications As Building Blocks in Chemical Biology

Utilization in the Synthesis of Novel Oligomers (e.g., Aromatic Peptidic Nucleic Acids)

The strategic incorporation of an aromatic ring into the backbone of a PNA was proposed to enhance π-stacking interactions, a key stabilizing force in natural DNA and RNA duplexes. mcgill.ca Research led to the development of APNAs, the first PNA analogs to feature an aromatic group as an integral component of their backbone structure. mcgill.ca The foundational monomer for this new class of oligomers was synthesized stereoselectively from a derivative of 4-(2-aminophenyl)butanoic acid. mcgill.ca

Specifically, the synthesis of a thymine (B56734) derivative of (S)-2-hydroxy-4-(2-aminophenyl)butanoic acid was achieved in high enantiomeric purity. mcgill.ca This acyclic pyrimidine (B1678525) analog was designed to function as a versatile building block. mcgill.camcgill.ca Using established methods of classical peptide synthesis, this monomer was successfully oligomerized to form an APNA tetramer, demonstrating its utility in creating these novel polymer structures. mcgill.caresearchgate.net

Further studies expanded on this initial work by synthesizing a variety of APNA monomers containing different backbone modifications, such as N-(2-aminobenzyl)-glycine, N-(2-aminobenzyl)-(R)- or -(S)-alanine, and N-(2-aminobenzyl)-β-alanine moieties. acs.orgnih.gov These monomers, including those bearing all four natural DNA bases, were then incorporated into chimeric oligomers, specifically PNA-APNA decamers and hexamers, further showcasing the versatility of the this compound framework in constructing complex, sequence-specific oligomers. acs.orgmcgill.ca The synthesis of these chimeras often involved preparing APNA dimers in a solution phase before proceeding to automated solid-phase synthesis to build the final oligomer. mcgill.ca

| Building Block | Oligomer Type | Synthesis Method | Key Finding |

|---|---|---|---|

| Thymine derivative of (S)-2-hydroxy-4-(2-aminophenyl)butanoic acid | APNA Tetramer | Classical Peptide Synthesis | Demonstrated the feasibility of using the monomer to create novel aromatic oligomers. mcgill.caresearchgate.net |

| APNA monomers with modified backbones (e.g., N-(2-aminobenzyl)-glycine) | PNA-APNA Hexamers | Solid-Phase Synthesis | Showcased the incorporation of APNA units as "point mutations" into existing PNA strands. acs.orgnih.gov |

| APNA dimers containing A, C, G, T bases | APNA-PNA Decamers | Solution-Phase Dimer Synthesis followed by Solid-Phase Oligomerization | Enabled the creation of mixed-sequence chimeras for detailed hybridization studies. mcgill.canih.gov |

Investigation of Intermolecular Interactions within Oligomeric Structures (e.g., Base Stacking)

A primary motivation for creating APNAs was to study the effect of enhanced π-stacking interactions on the stability and binding affinity of nucleic acid analogs. mcgill.caresearchgate.net In natural oligonucleotides, the electrostatic and hydrophobic attractions between the stacked aromatic rings of the nucleobases are the main stabilizing force for duplex formation. mcgill.ca

Initial investigations into the APNA tetramer synthesized from the (S)-2-hydroxy-4-(2-aminophenyl)butanoic acid derivative provided promising results. Analysis using UV absorption spectra and 1H NMR data suggested that favorable base stacking interactions were occurring within the APNA oligomer. mcgill.ca

More quantitative insights were gained through the study of PNA-APNA chimeras hybridized with complementary DNA and RNA strands. acs.orgmcgill.ca The stability of these duplex and triplex structures was assessed by measuring their melting temperatures (Tm) via UV thermal denaturation experiments. acs.orgnih.gov The Tm is the temperature at which half of the duplex dissociates, providing a direct measure of binding strength.

When single APNA monomers were incorporated as "point mutations" into PNA hexamers, a destabilization of the resulting triplexes with DNA and RNA was observed compared to the unmodified PNA control. acs.orgnih.gov However, the degree of destabilization was modest, and the chimeras retained their ability for sequence-specific base-pairing recognition. nih.gov For instance, the APNA monomer built on an N-(2-aminobenzyl)-glycine backbone caused the smallest decrease in the thermal stability of the triplexes. mcgill.canih.gov Despite the observed decrease in Tm, the APNA-PNA chimera duplexes were still significantly more stable than the corresponding natural DNA:DNA and DNA:RNA duplexes under the same conditions. mcgill.ca

Further studies with APNA-PNA decamers containing various nucleobases confirmed that the APNA monomers participate in sequence-specific Watson-Crick interactions. mcgill.ca When single-point mismatches were introduced into the complementary DNA strands opposite the APNA residues, the expected decrease in the Tm values of the duplexes was observed, confirming that the APNA units contribute to the specific recognition and binding of the oligomer. mcgill.ca These hybridization properties are consistent with the presence of intramolecular interactions that help pre-organize the oligomers for binding to their complementary DNA or RNA targets. mcgill.canih.gov

| Oligomer Hybrid | Key Modification | Observation | Conclusion |

|---|---|---|---|

| (PNA-APNA):DNA Triplex | Single APNA "point mutation" in PNA hexamer | Decrease in Tm compared to control (PNA)2:DNA triplex. acs.orgnih.gov | The aromatic backbone modification destabilizes the triplex but maintains binding selectivity. nih.gov |

| (PNA-APNA):RNA Triplex | Single APNA "point mutation" in PNA hexamer | Decrease in Tm compared to control (PNA)2:RNA triplex. acs.orgnih.gov | The N-(2-aminobenzyl)-glycine based monomer caused the least destabilization. nih.gov |

| APNA-PNA:DNA Duplex | APNA-PNA decamer chimera | Hybridization affinity was lower than PNA:DNA but higher than DNA:DNA. mcgill.ca | APNA units contribute to overall duplex stability. mcgill.ca |

| APNA-PNA:DNA Duplex with Mismatch | Mismatch in DNA strand opposite APNA unit | Significant decrease in Tm compared to the fully complementary duplex. mcgill.ca | APNA monomers participate in sequence-specific Watson-Crick base pairing. mcgill.ca |

Molecular Mechanisms in Biological Contexts in Vitro Investigations

Molecular Interactions with Biological Targets

Preliminary interaction studies have suggested that 4-(2-Aminophenyl)butanoic acid and its hydrochloride salt may be of interest in the field of neuroprotection. smolecule.com However, detailed, peer-reviewed studies quantifying these interactions are scarce.

Investigation of Binding Affinity to Receptors and Enzymes

Influence on Neurotransmitter Systems and Signaling Pathways

The potential influence of this compound on neurotransmitter systems and associated signaling pathways is an area that warrants further investigation. smolecule.com Its structural similarity to other neuroactive compounds suggests a potential for interaction with neurotransmitter receptors or transporters. However, specific in vitro studies characterizing these effects, such as receptor binding assays or functional assays measuring changes in signaling pathway activation, have not been detailed in the available literature.

Studies on Mechanisms Related to Neuronal Health (e.g., modulation of neuroinflammation and oxidative stress)

While neuroinflammation and oxidative stress are critical areas of research in neuronal health, specific in vitro studies investigating the direct effects of this compound on these processes are not extensively reported. General research indicates that compounds with antioxidant and anti-inflammatory properties can be beneficial for neuronal cells, but the specific capacity of this compound to modulate markers of neuroinflammation (such as cytokine release from microglia) or oxidative stress (like reactive oxygen species production in neurons) has not been explicitly documented.

Structure-Activity Relationship (SAR) Analysis of Derivatives

A formal Structure-Activity Relationship (SAR) analysis for a series of this compound derivatives is not available in the current body of scientific literature. SAR studies are crucial for understanding how specific structural modifications to a parent compound affect its biological activity. Such studies would involve synthesizing a library of related molecules with variations in the phenyl ring substituents, the length of the butanoic acid chain, or modifications to the amine group, and then systematically testing their biological effects. While SAR data exists for other classes of neuroactive compounds, a specific analysis focused on derivatives of this compound has not been published.

Future Research Directions and Unexplored Avenues

Advancements in Stereoselective Synthetic Methodologies

The development of efficient and highly selective methods for synthesizing specific stereoisomers of 4-(2-aminophenyl)butanoic acid and its derivatives is a significant area for future research. While methods for the synthesis of γ-amino acids exist, there is a continuous need for more general and applicable stereoselective strategies. researchgate.net Current approaches often involve multi-step processes that can be inefficient.

Future work should focus on the development of novel chiral catalysts and asymmetric synthetic routes. For instance, the enzymatic reduction of a keto acid precursor has been shown to produce the (S)-hydroxy acid in high chemical and enantiomeric yield, which can then be converted to the desired amino acid derivative. mcgill.ca Further exploration of different enzyme systems and reaction conditions could lead to even more efficient and selective syntheses.

Additionally, the development of catalytic asymmetric methods, such as transition-metal-catalyzed hydrogenations or conjugate additions to unsaturated precursors, could provide more direct and atom-economical routes to enantiopure this compound. researchgate.net The creation of a diverse library of stereoisomers would be invaluable for investigating their distinct biological activities and structure-activity relationships.

Deeper Mechanistic Elucidation at the Molecular Level

A thorough understanding of how this compound and its analogs interact with biological targets at the molecular level is crucial for rational drug design and the discovery of new therapeutic applications. While some derivatives have been investigated for their potential as histone deacetylase (HDAC) inhibitors, the precise binding modes and the specific HDAC isoforms they target are not fully understood. researchgate.net

Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms. High-resolution structural biology methods, such as X-ray crystallography and cryo-electron microscopy, could provide detailed snapshots of the compound bound to its protein target. These structural insights, combined with molecular docking and dynamics simulations, can help to identify key interactions and guide the design of more potent and selective inhibitors. mdpi.com

Exploration of Novel Biochemical Roles and Pathways

The known biological activities of this compound derivatives, such as their potential anticancer and antimicrobial effects, suggest that they may interact with a variety of biochemical pathways. ontosight.aijpionline.org However, the full extent of their biological roles remains largely unexplored. A related compound, 4-(2-aminophenyl)-2,4-dioxobutanoic acid, is involved in tryptophan metabolism. mdpi.comhmdb.ca

Future research should aim to identify novel biochemical targets and pathways modulated by this compound and its analogs. Metabolomics and proteomics approaches can be used to screen for changes in the levels of metabolites and proteins in cells or tissues treated with the compound. mdpi.com This can provide clues about the metabolic pathways and cellular processes that are affected.

Additionally, exploring the potential of these compounds to modulate the activity of other enzyme families beyond HDACs could uncover new therapeutic opportunities. For example, their structural similarity to endogenous molecules suggests they might interact with transporters, receptors, or other enzymes involved in amino acid metabolism.

Integration of Advanced Computational Approaches for Predictive Modeling

Advanced computational methods are becoming increasingly powerful tools in drug discovery and development. ethz.ch For this compound and its derivatives, these approaches can be used to predict their biological activities, pharmacokinetic properties, and potential toxicities.

Future research should focus on the development and application of predictive models based on the compound's structure. Quantitative Structure-Activity Relationship (QSAR) models can be built to correlate structural features with biological activity, allowing for the virtual screening of large compound libraries to identify new lead candidates.

In addition, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can help to identify compounds with favorable drug-like properties early in the discovery process. researchgate.net Molecular dynamics simulations can be used to study the conformational flexibility of the molecule and its interactions with biological targets in a dynamic environment, providing a more realistic picture of its behavior at the molecular level. tandfonline.com The integration of these computational approaches can significantly accelerate the discovery and optimization of new therapeutic agents based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2-Aminophenyl)butanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluorinated analogs (e.g., 4-(2-fluorophenyl)butanoic acid) are synthesized via substitution of halogens under basic conditions using amines . Optimization includes adjusting reaction temperature (e.g., 60–80°C for substitution), solvent polarity (e.g., DMF or THF), and stoichiometry of reagents. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is recommended.

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

- Methodological Answer : Structural confirmation requires:

- NMR : and NMR to identify aromatic protons (δ 6.5–7.5 ppm) and carboxylic acid protons (δ 12–13 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry : High-resolution ESI-MS (e.g., m/z 207.053 for [M+H]) to verify molecular weight .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

- Methodological Answer : The compound is a zwitterionic molecule due to the amino and carboxylic acid groups. Solubility in aqueous buffers depends on pH:

- pH 2–3 : Protonated amine enhances solubility in polar solvents (e.g., water, methanol).

- pH 7–8 : Deprotonated carboxylic acid reduces solubility, requiring DMSO or DMF for dissolution.

Stability studies (TGA/DSC) show decomposition above 165°C, necessitating storage at 4°C in inert atmospheres .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the neuroprotective mechanisms of this compound?

- Methodological Answer :

- In Vitro Models : Use primary neuronal cultures exposed to oxidative stress (HO or glutamate). Measure cell viability (MTT assay) and ROS levels (DCFH-DA probe) with/without the compound .

- Pathway Analysis : Perform RNA-seq or Western blotting to assess activation of neuroprotective pathways (e.g., Nrf2/ARE, BDNF/TrkB) .

- Metabolomics : Compare fecal or serum metabolite profiles (via LC-MS) in animal models to identify downstream effects, as seen in studies of structurally related dioxobutanoic acids .

Q. What strategies are recommended for resolving contradictions in reported bioactivity data of this compound across studies?

- Methodological Answer : Contradictions may arise from:

- Dose-Dependent Effects : Conduct dose-response curves (0.1–100 µM) to identify biphasic effects (e.g., pro-inflammatory at low doses vs. anti-inflammatory at high doses) .

- Experimental Models : Validate findings across multiple systems (e.g., cell lines, primary cells, and in vivo models). For example, discrepancies in anti-inflammatory activity may reflect differences in macrophage polarization states (M1 vs. M2) .

- Analytical Consistency : Standardize quantification methods (e.g., ELISA vs. LC-MS) to reduce variability in metabolite level reporting .

Q. How can derivatives of this compound be engineered to improve metabolic stability for therapeutic applications?

- Methodological Answer :

- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., fluorine at the phenyl ring) to reduce oxidative metabolism .

- Prodrug Design : Synthesize ester prodrugs (e.g., methyl or tert-butyl esters) to enhance membrane permeability, which are hydrolyzed in vivo by esterases .

- Structure-Activity Relationship (SAR) : Test derivatives (e.g., 4-(2-aminophenyl)-2,4-dioxobutanoic acid) for improved binding affinity to targets like kynurenine aminotransferase .

Q. What advanced analytical techniques are critical for studying the interaction of this compound with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to proteins (e.g., enzymes or receptors) with immobilized ligands .

- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., mitochondrial enzymes) to resolve binding modes at atomic resolution .

- Molecular Dynamics Simulations : Model interactions with lipid bilayers or active sites to predict bioavailability and off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.